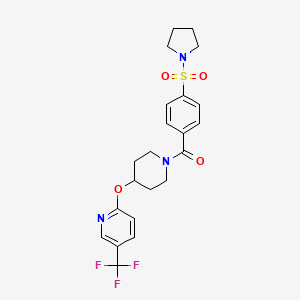![molecular formula C15H13ClF2N2O2 B2676936 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide CAS No. 2411202-04-3](/img/structure/B2676936.png)
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide, also known as MLN4924, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. The compound was first synthesized in 2009 and has since been the subject of extensive scientific research.
Mecanismo De Acción
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide works by inhibiting the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then attached to target proteins, leading to their degradation by the proteasome. By inhibiting NAE, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide prevents the degradation of certain proteins that are involved in cell cycle regulation and DNA damage repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce cell death in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors. In vivo studies have also shown that 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide can inhibit tumor growth in mouse models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. Additionally, the compound has been shown to have potent anti-cancer activity in a variety of cell lines and animal models. However, one limitation of using 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide is that it is a relatively new compound and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
There are a number of future directions for research on 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide. One area of interest is the development of combination therapies that include 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide and other anti-cancer agents. Another area of interest is the identification of biomarkers that can predict response to 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide treatment. Additionally, further studies are needed to fully understand the long-term safety and efficacy of 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide in humans.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide involves a multi-step process that begins with the reaction of 2,4-difluorobenzylamine with ethyl 2-chloro-2-oxoacetate to form 2-chloro-N-[1-(2,4-difluorobenzyl)-6-oxo-1,6-dihydropyridin-3-yl]propanamide. This intermediate is then reacted with 2,2-dimethylpropanamide to produce the final product, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide has been shown to have potential therapeutic applications in cancer treatment. The compound works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. By inhibiting NAE, 2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide can prevent the degradation of certain proteins that are involved in cell cycle regulation and DNA damage repair, leading to cell death in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF2N2O2/c1-9(16)15(22)19-12-4-5-14(21)20(8-12)7-10-2-3-11(17)6-13(10)18/h2-6,8-9H,7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXIVRXEABPONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN(C(=O)C=C1)CC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-[(2,4-difluorophenyl)methyl]-6-oxopyridin-3-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


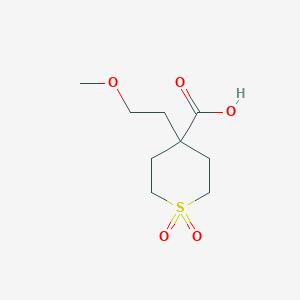
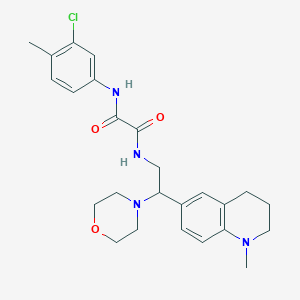
![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-fluorobenzyl)oxime](/img/structure/B2676857.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N~1~-isopentylacetamide](/img/structure/B2676859.png)
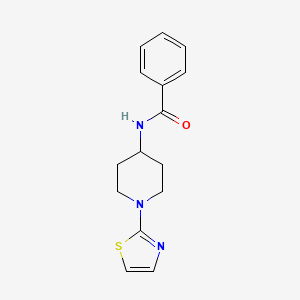
![Ethyl 4-[(2,4-difluorophenyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2676863.png)
![Methyl 4-hydroxy-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2676864.png)
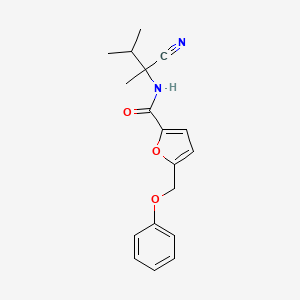
![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)


![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)
